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Improving the bioavailability of TMC647055 Choline salt in vivo

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B10800343 Get Quote

Technical Support Center: TMC647055 Choline Salt

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo bioavailability of **TMC647055 Choline Salt**.

Frequently Asked Questions (FAQs)

Q1: What is TMC647055 and what is its mechanism of action?

A1: TMC647055 is an experimental, potent, and non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2][3][4] By targeting the finger loop domain of the NS5B polymerase, TMC647055 allosterically inhibits its enzymatic activity, thereby halting HCV RNA replication.[5] [6]

Q2: What is the reported oral bioavailability of TMC647055 Choline Salt?

A2: TMC647055 in its choline salt form has been reported to exhibit high oral bioavailability and high systemic exposure in preclinical studies.[2] While the exact percentage may vary between species and experimental conditions, this salt form was developed to optimize the compound's pharmacokinetic profile.[5][6]



Q3: Why was a choline salt of TMC647055 developed?

A3: The development of the choline salt of TMC647055 was a strategic approach to enhance its physicochemical properties, leading to an improved pharmacokinetic profile suitable for clinical evaluation.[5][6] Salt formation is a common and effective strategy to improve the solubility and dissolution rate of a drug, which are often key determinants of its oral bioavailability.

Q4: What are the key in vitro potency values for TMC647055?

A4: TMC647055 has demonstrated potent activity in cellular HCV assays, with a reported IC50 value of 82 nM and an EC90 of 0.3 μM in Huh7-Luc cells.[2]

Troubleshooting Guide for In Vivo Experiments

Even with a compound reported to have high bioavailability, researchers may encounter challenges in their in vivo experiments. This guide addresses potential issues and provides actionable troubleshooting steps.

Problem 1: Lower than expected plasma concentrations of **TMC647055 Choline Salt** after oral administration.

- Possible Cause 1: Formulation Issues.
 - Troubleshooting:
 - Ensure complete dissolution: Verify that the choline salt is fully dissolved in the selected vehicle before administration. Incomplete dissolution can lead to dose variability.
 - Vehicle selection: The choice of vehicle is critical. While aqueous vehicles are often suitable for salts, consider evaluating alternative non-toxic vehicles if solubility issues are suspected at the desired concentration.
 - Formulation stability: Confirm the stability of your dosing formulation over the duration of the experiment. Degradation of TMC647055 in the vehicle can lead to lower effective doses being administered.
- Possible Cause 2: Animal-related factors.



Troubleshooting:

- Gavage technique: Improper oral gavage technique can lead to incomplete dosing or administration into the lungs instead of the stomach. Ensure personnel are properly trained.
- Fasting state: Standardize the fasting period for the animals before dosing. The presence of food can significantly impact the absorption of some drugs.
- Gastrointestinal pH: While the choline salt is expected to have good solubility, extreme variations in the gastric pH of the animal model could potentially affect dissolution and absorption.
- Possible Cause 3: Unexpectedly high first-pass metabolism.
 - Troubleshooting:
 - In vitro metabolic stability: If not already done, perform an in vitro metabolic stability assay using liver microsomes from the animal species being used. This can provide an indication of the extent of first-pass metabolism.
 - Pharmacokinetic modeling: Compare the pharmacokinetic profiles after oral and intravenous (IV) administration to determine the absolute bioavailability and differentiate between poor absorption and high first-pass metabolism.

Problem 2: High variability in plasma concentrations between individual animals.

- Possible Cause 1: Inconsistent formulation.
 - Troubleshooting:
 - Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the drug particles.
 - Dose volume accuracy: Use calibrated equipment to ensure accurate and consistent dosing volumes for each animal.
- Possible Cause 2: Biological variability.



- Troubleshooting:
 - Standardize animal characteristics: Use animals of the same age, sex, and weight range to minimize biological variability.
 - Controlled environment: House the animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.

Quantitative Data Summary

Parameter	Value	Cell Line/Species	Reference
IC50	82 nM	Cellular HCV assays	[2]
EC90	0.3 μΜ	Huh7-Luc cells	[2]
Oral Bioavailability	High	Preclinical models	[2]
Oral Dose (PK study)	10 mg/kg	Preclinical models	[2]
Intravenous Dose (PK study)	2 mg/kg	Preclinical models	[2]

Experimental Protocols

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of **TMC647055 Choline Salt** in a rat model.

- Animal Model:
 - Species: Male Sprague-Dawley rats (or other appropriate strain).
 - o Weight: 250-300 g.
 - Acclimatization: Acclimatize animals for at least 7 days before the experiment.
 - Housing: House in a controlled environment with a 12-hour light/dark cycle and free access to food and water.



• Dosing Formulation Preparation:

- Dissolve TMC647055 Choline Salt in a suitable vehicle (e.g., sterile water for injection, saline, or a buffered solution) to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 5 mL/kg dosing volume).
- Ensure the formulation is clear and free of particulates. Prepare fresh on the day of dosing.

Dosing:

- Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
- Divide the animals into two groups: an oral (PO) administration group and an intravenous
 (IV) administration group (for determination of absolute bioavailability).
- Oral Administration: Administer the formulation to the PO group via oral gavage at a dose of 10 mg/kg.
- Intravenous Administration: Administer a sterile, filtered solution of TMC647055 Choline
 Salt to the IV group via the tail vein at a dose of 2 mg/kg.

Blood Sampling:

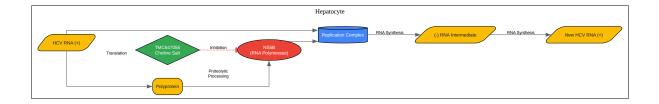
- Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
- Collect samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
- Plasma Preparation and Storage:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -80°C until bioanalysis.
- Bioanalysis:



- Quantify the concentration of TMC647055 in the plasma samples using a validated analytical method, such as LC-MS/MS.
- Pharmacokinetic Analysis:
 - Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both the oral and
 IV groups using appropriate software.
 - Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Visualizations

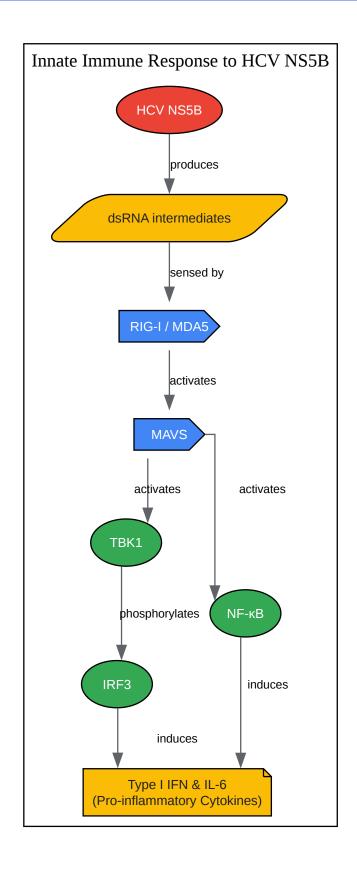
Signaling Pathway and Experimental Workflow Diagrams



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Caption: HCV RNA Replication and Inhibition by TMC647055.

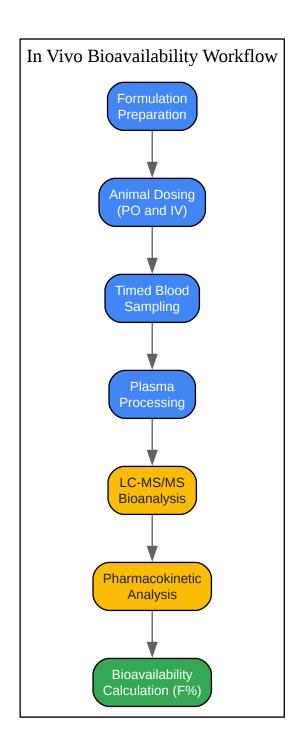




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Caption: Innate Immune Signaling Triggered by HCV NS5B.





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Caption: Experimental Workflow for In Vivo Bioavailability.



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